Brevicidine analog 22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C78H118N18O17 |

|---|---|

Molecular Weight |

1579.9 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-(decanoylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C78H118N18O17/c1-5-7-8-9-10-11-12-29-64(100)87-57(26-18-35-80)70(104)92-60(38-48-30-32-51(99)33-31-48)73(107)94-61(39-49-41-83-54-23-15-13-21-52(49)54)74(108)91-59(28-20-37-82)72(106)90-56(25-17-34-79)69(103)85-43-65(101)88-58(27-19-36-81)71(105)93-62(40-50-42-84-55-24-16-14-22-53(50)55)75(109)96-68(47(4)98)77(111)95-67(46(3)6-2)76(110)86-44-66(102)89-63(45-97)78(112)113/h13-16,21-24,30-33,41-42,46-47,56-63,67-68,83-84,97-99H,5-12,17-20,25-29,34-40,43-45,79-82H2,1-4H3,(H,85,103)(H,86,110)(H,87,100)(H,88,101)(H,89,102)(H,90,106)(H,91,108)(H,92,104)(H,93,105)(H,94,107)(H,95,111)(H,96,109)(H,112,113)/t46-,47+,56-,57+,58+,59+,60+,61+,62-,63-,67-,68-/m0/s1 |

InChI Key |

SFADWBYAKAYZHM-ISJCCYNISA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CCCN)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N[C@H](CCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Brevicidine Analog 22

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotics with robust efficacy and unique mechanisms of action. Brevicidine, a cyclic lipopeptide, has emerged as a promising candidate against Gram-negative pathogens. This guide focuses on a recently developed linear analog, designated as Brevicidine analog 22 . This analog has demonstrated a broad-spectrum antimicrobial activity, exceptional stability, and a distinct mechanism of action compared to its parent compound. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a synthetic, linearized derivative of the natural cyclic lipopeptide, Brevicidine.[1] Its development was driven by the need to improve upon the synthetic accessibility and biological properties of the parent molecule. The key structural modifications include the linearization of the peptide backbone and the conjugation of a decanoic acid moiety at the N-terminus.[1] These changes have resulted in an antimicrobial peptide with a broadened activity spectrum, encompassing both Gram-negative and Gram-positive bacteria, and significantly enhanced stability.[1]

Core Mechanism of Action

Unlike the parent Brevicidine, which acts through a multi-step process involving specific interactions with membrane components and dissipation of the proton motive force, this compound exerts its bactericidal effect through a more direct and rapid mechanism: non-specific permeabilization of the bacterial membrane .[1] This rapid membrane disruption minimizes the likelihood of the development of microbial resistance.[1]

The proposed mechanism of action for this compound is detailed in the signaling pathway diagram below.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the parent Brevicidine for comparative purposes.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound/Analog | MIC Range (µM) | Target Organisms | Reference |

| This compound | 2 - 16 | Gram-negative and Gram-positive bacteria | [1] |

| Brevicidine (Parent) | 0.5 - 2 | Gram-negative pathogens (Enterobacteriaceae) | [1] |

Table 2: Biological Properties and Efficacy

| Property | This compound | Brevicidine (Parent) | Reference |

| Bactericidal Effect | Rapid | Concentration-dependent | [1] |

| Stability (t1/2) | 40.98 h | Not explicitly stated, but lower than analog 22 | [1] |

| Biofilm Activity | Remarkable efficacy in combating biofilms | Potent anti-biofilm activity | [1] |

| In Vivo Efficacy | Effectively suppressed bacterial growth in vital organs of mice infected with S. aureus | Good therapeutic effect in a mouse peritonitis-sepsis model | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and further development of this compound. The following are representative methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C with agitation until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution. A series of two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

-

Preparation: A mid-logarithmic phase bacterial culture is diluted to approximately 1 x 106 CFU/mL in MHB.

-

Exposure: this compound is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control (no peptide) is also included.

-

Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), aliquots are withdrawn from each culture.

-

Quantification: The withdrawn aliquots are serially diluted, plated on nutrient agar plates, and incubated at 37°C for 18-24 hours. The number of viable colonies is then counted to determine the CFU/mL at each time point.

-

Analysis: The results are plotted as log10 CFU/mL versus time.

Membrane Permeabilization Assay (using Propidium Iodide)

This assay assesses the ability of a compound to disrupt the bacterial cell membrane.

-

Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).

-

Labeling: Propidium Iodide (PI) is added to the bacterial suspension. PI is a fluorescent dye that cannot penetrate intact cell membranes.

-

Treatment: The bacterial suspension is treated with various concentrations of this compound.

-

Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the cell membrane has been compromised, allowing PI to enter and intercalate with the bacterial DNA.

Experimental and Logic Workflows

The following diagrams illustrate a typical experimental workflow for the characterization of a novel antimicrobial peptide and the logical relationship of the proposed mechanism of action.

Conclusion

This compound represents a significant advancement in the development of lipopeptide-based antibiotics. Its linearization simplifies synthesis while broadening its antimicrobial spectrum and enhancing its stability. The rapid, membrane-permeabilizing mechanism of action is a desirable trait in the fight against antimicrobial resistance. Further in-depth studies are warranted to fully elucidate its interaction with bacterial membranes at a molecular level and to further evaluate its therapeutic potential in preclinical and clinical settings.

References

Brevicidine Analog 22: A Potent, Broad-Spectrum Antimicrobial Agent

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the urgent development of novel antimicrobial agents.[1] Brevicidine, a naturally occurring cyclic lipopeptide, has demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria.[1][2] However, its complex structure presents challenges for synthesis and optimization. This has led to the exploration of simplified, linear analogs. Among these, Brevicidine analog 22 has emerged as a highly promising candidate, exhibiting broad-spectrum antimicrobial activity, enhanced stability, and a favorable synthesis profile.[1] This document provides a comprehensive technical overview of this compound, summarizing its antimicrobial efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Structure and Synthesis of Analog 22

This compound is an optimized linear lipopeptide derived from the natural cyclic peptide, Brevicidine.[1] Its design addresses the synthetic complexity of the parent molecule while aiming to retain or enhance its potent biological activity.[1][3][4]

Key Structural Features:

-

Linear Scaffold: Unlike the cyclic nature of Brevicidine, analog 22 possesses a linear peptide chain, which significantly simplifies its chemical synthesis.[1][4]

-

D-Amino Acids: The sequence incorporates five D-amino acids, a common strategy to enhance peptide stability against proteolytic degradation.[1]

-

Non-Natural Amino Acids: It contains four residues of the non-natural amino acid 2,5-diaminovaleric acid (Orn).[1]

-

N-Terminal Lipidation: The N-terminus is conjugated with decanoic acid, a lipid moiety crucial for its interaction with bacterial membranes.[1]

The linearization of the parent compound was a key strategic decision, as studies on other linear analogs have shown that the macrocyclic core is not strictly essential for antibacterial activity, and C-terminal amidation can even improve efficacy.[4] The synthesis of such linear peptides is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4][5]

Broad-Spectrum Antimicrobial Activity

Analog 22 demonstrates potent antimicrobial activity across a wide range of pathogens.[1] While specific MIC values for "analog 22" are consolidated from the primary study, the broader research on linear Brevicidine analogs provides a strong indication of its efficacy profile. The data presented below is representative of the activity of potent linear Brevicidine analogs against key bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Brevicidine Analogs

| Bacterial Strain | Type | MIC Range (µg/mL) | MIC Range (µM) |

| Escherichia coli | Gram-Negative | 1 - 8 | 0.5 - 2 |

| Acinetobacter baumannii | Gram-Negative | 16 - >32 | - |

| Pseudomonas aeruginosa | Gram-Negative | >32 | - |

| Staphylococcus aureus | Gram-Positive | 2 - 8 | - |

Note: Data is compiled from studies on Brevicidine and its various natural and synthetic analogs.[2][6][7][8][9] The activity of specific linear analogs can vary. Analog 22 is noted for its broad-spectrum efficacy.[1]

Beyond its activity against planktonic bacteria, analog 22 has shown remarkable efficacy in combating bacterial biofilms and can act to reverse bacterial resistance to conventional antibiotics.[1]

Mechanism of Action

The primary mechanism of action for this compound is the rapid and non-specific permeabilization of bacterial membranes.[1] This mode of action is advantageous as it minimizes the likelihood of inducing specific, target-based resistance.

The parent compound, Brevicidine, exerts its bactericidal effect through a multi-step process that likely informs the mechanism of its linear analogs:

-

Outer Membrane Interaction: The peptide initially interacts with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[6][7][10]

-

Inner Membrane Targeting: It then targets anionic phospholipids, specifically phosphatidylglycerol (PG) and cardiolipin (CL), in the inner membrane.[4][7][10]

-

Proton Motive Force (PMF) Dissipation: This interaction disrupts the inner membrane and dissipates the proton motive force (PMF), a critical component of bacterial energy metabolism.[2][7][10]

-

Metabolic Perturbation: The collapse of the PMF leads to a cascade of metabolic failures, including the inhibition of ATP synthesis, disruption of the electron transport chain, and ultimately, cell death.[2][10]

The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound against Gram-negative bacteria.

Experimental Protocols

The evaluation of this compound involves standard antimicrobial testing methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

The diagram below outlines the general workflow for an MIC assay.

Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetic Assay

This assay determines whether an antimicrobial agent is bactericidal or bacteriostatic.

Protocol:

-

Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted.

-

Exposure: The bacterial suspension is treated with this compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the peptide is included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Quantification: The samples are serially diluted, plated on agar, and incubated. The number of viable CFUs is counted to determine the rate of killing over time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[2]

Membrane Permeability Assays

Fluorescent probes are used to assess membrane damage.

Protocol (using Propidium Iodide - PI):

-

Preparation: Bacterial cells are harvested, washed, and resuspended in buffer.

-

Staining: The cell suspension is incubated with Propidium Iodide (PI), a fluorescent probe that cannot cross intact cytoplasmic membranes.

-

Treatment: this compound is added to the suspension.

-

Measurement: An increase in fluorescence is measured over time using a fluorometer. Membrane permeabilization allows PI to enter the cell, bind to nucleic acids, and fluoresce, indicating membrane damage.[10]

Advantages and Future Potential

This compound offers several distinct advantages over its parent compound and many conventional antibiotics:

-

Simplified Synthesis: Its linear structure makes it significantly easier and more cost-effective to produce via solid-phase synthesis.[1]

-

Broad-Spectrum Activity: It demonstrates efficacy against a wide range of bacteria.[1]

-

Excellent Stability: The inclusion of D-amino acids contributes to a long half-life (t½ = 40.98 h), enhancing its therapeutic potential.[1]

-

Rapid Bactericidal Action: Its membrane-disrupting mechanism leads to fast bacterial killing.[1]

-

Low Resistance Potential: The non-specific targeting of the bacterial membrane makes the development of resistance less likely.[1]

-

In Vivo Efficacy: It has been shown to effectively suppress bacterial growth in mouse infection models.[1]

References

- 1. A novel antimicrobial peptide with broad-spectrum and exceptional stability derived from the natural peptide Brevicidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BrevicidineB, a New Member of the Brevicidine Family, Displays an Extended Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Linearization of the Brevicidine and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00143H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brevicidine, a bacterial non-ribosomally produced cyclic antimicrobial lipopeptide with a unique modus operandi | bioRxiv [biorxiv.org]

Initial Characterization of Brevicidine Analog 22: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Brevicidine, a naturally occurring cyclic lipopeptide, has demonstrated potent activity against Gram-negative bacteria. However, its complex structure presents challenges for synthesis and optimization. This technical guide focuses on the initial characterization of Brevicidine analog 22, a promising linearized variant. This analog offers a simplified synthetic route while retaining significant antimicrobial efficacy. This document provides a comprehensive summary of its antibacterial activity, cytotoxicity, and proposed mechanism of action, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Introduction

Brevicidine is a cyclic lipopeptide antibiotic with notable efficacy against multidrug-resistant Gram-negative pathogens.[1][2] Its mechanism of action is believed to involve interaction with the bacterial cell membrane, leading to disruption of the proton motive force.[3][4][5] The intricate cyclic structure of natural Brevicidine, however, complicates its chemical synthesis, hindering further drug development efforts.[1][2] To address this, researchers have explored the potential of linearized analogs. This compound represents a significant advancement in this area, demonstrating a favorable balance of potent antimicrobial activity, improved stability, and simplified synthesis.[6] This document outlines the foundational data from the initial characterization of this promising antibiotic candidate.

Physicochemical Properties and Structure

This compound is a linear lipopeptide derived from the natural cyclic Brevicidine. Its sequence is characterized by the inclusion of five d-amino acids and four units of the non-natural amino acid 2,5-diaminovaleric acid (Orn). The N-terminus is conjugated with decanoic acid.[6] This linearization simplifies the synthesis process, which can be achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the initial characterization of this compound and its parent compound for comparative purposes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Brevicidine and Analogs

| Organism | Brevicidine (μg/mL) | Linear Brevicidine Analog (LB-NH₂) (μg/mL) |

| E. coli ATCC 25922 | 1-2 | 4-8 |

| E. coli (MCR-1) | 1-2 | 4-8 |

| K. pneumoniae ATCC 13883 | 2-4 | 8-16 |

| A. baumannii ATCC 19606 | 2-4 | 8-16 |

| P. aeruginosa ATCC 27853 | 4-8 | 16-32 |

| S. aureus ATCC 29213 | >64 | >64 |

Data synthesized from multiple sources for comparative illustration.[7][8][9]

Table 2: Cytotoxicity and Stability Data

| Compound | Hemolytic Activity (HC₅₀, μg/mL) | Cytotoxicity (CC₅₀ against HepG2, μg/mL) | Serum Stability (t₁/₂, h) |

| Brevicidine | >128 | >128 | Not Reported |

| This compound | Not specifically reported, but linear analogs show minimal hemolysis | >64 | 40.98 |

Data for analog 22 and related compounds.[5][6][10]

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using a standard Fmoc solid-phase peptide synthesis protocol.

-

Resin Selection and Swelling: A Rink Amide resin is typically used for peptides with a C-terminal amide. The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

N-terminal Acylation: Following the final amino acid coupling and Fmoc deprotection, the N-terminus is acylated with decanoic acid.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to CLSI guidelines.

-

Bacterial Culture: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.

-

Peptide Dilution: this compound is serially diluted in MHB in the 96-well plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Membrane Permeabilization Assays

-

Cell Preparation: Bacterial cells are harvested, washed, and resuspended in HEPES buffer.

-

NPN Addition: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the cell suspension.

-

Peptide Treatment: this compound is added to the suspension.

-

Fluorescence Measurement: The increase in fluorescence, resulting from NPN partitioning into the permeabilized outer membrane, is monitored using a fluorescence spectrophotometer.

-

Cell Preparation: Bacterial cells are prepared as in the NPN assay.

-

PI Addition: Propidium iodide (PI) is added to the cell suspension.

-

Peptide Treatment: this compound is added.

-

Fluorescence Measurement: An increase in fluorescence occurs when PI enters cells with compromised inner membranes and intercalates with DNA. This is measured over time.

Cytotoxicity Assays

-

Red Blood Cell Preparation: Fresh human or murine red blood cells (RBCs) are washed and resuspended in phosphate-buffered saline (PBS).

-

Peptide Incubation: Serial dilutions of this compound are incubated with the RBC suspension for 1 hour at 37°C.

-

Hemoglobin Release Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

-

Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (PBS).

-

Cell Culture: A mammalian cell line (e.g., HepG2) is seeded in a 96-well plate and incubated to allow for cell attachment.

-

Peptide Treatment: The cells are treated with various concentrations of this compound for 24-48 hours.

-

MTT/XTT Addition: The MTT or XTT reagent is added to the wells, which is converted to a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured, which is proportional to the number of viable cells.

Mechanism of Action

The proposed mechanism of action for Brevicidine and its analogs, including analog 22, involves a multi-step interaction with the Gram-negative bacterial cell envelope.

-

Outer Membrane Interaction: The cationic nature of the peptide facilitates an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane.

-

Membrane Permeabilization: This interaction disrupts the integrity of the outer membrane, allowing the peptide to traverse into the periplasmic space.

-

Inner Membrane Targeting: The peptide then interacts with phospholipids of the inner membrane, such as phosphatidylglycerol (PG) and cardiolipin (CL).

-

Dissipation of Proton Motive Force: This interaction leads to the permeabilization of the inner membrane, causing a dissipation of the proton motive force (PMF), which is crucial for cellular energy production and other essential functions.

-

Bactericidal Effect: The loss of PMF and membrane integrity ultimately leads to bacterial cell death.

Conclusion

This compound emerges as a compelling antibacterial candidate. Its simplified linear structure facilitates a more efficient synthesis compared to its natural cyclic counterpart, a critical advantage for drug development. The initial characterization data reveal broad-spectrum activity against clinically relevant Gram-negative pathogens, coupled with favorable stability and a promising safety profile. The mechanism of action, centered on the disruption of the bacterial membrane, suggests a lower propensity for the development of resistance. Further preclinical evaluation of this compound is warranted to fully assess its therapeutic potential in combating the growing challenge of antibiotic-resistant infections.

References

- 1. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [peptideport.com]

- 5. BrevicidineB, a New Member of the Brevicidine Family, Displays an Extended Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00143H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Brevicidine Analog 22: A Technical Guide

This in-depth technical guide explores the structure-activity relationship (SAR) of brevicidine analog 22, a promising lipopeptide antibiotic with potent activity against multidrug-resistant Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles governing the antibacterial efficacy of this class of compounds.

Introduction to Brevicidine and its Analogs

Brevicidine is a recently discovered macrocyclic lipopeptide antibiotic that exhibits strong and selective activity against Gram-negative pathogens, including those resistant to last-resort antibiotics like colistin.[1][2] Its unique structure, characterized by a macrocyclic core, multiple positive charges, and an N-terminal lipid moiety, has made it a compelling scaffold for the development of new antibacterial agents.[2][3] Extensive research has focused on synthesizing and evaluating analogs of brevicidine and the closely related laterocidine to understand the key structural features required for their potent antibacterial activity and to optimize their therapeutic properties.[1][4][5] This guide focuses specifically on the SAR of analog 22 from a key study, which is a laterocidine analog bearing a linear C8 acyl chain.[1]

Quantitative Structure-Activity Relationship Data

The antibacterial activity and hemolytic properties of this compound (C8-Lat) and related compounds are summarized in the tables below. The data is primarily derived from a study by Ballantine et al. (2022), where a library of N-terminal lipid analogs of brevicidine and laterocidine was synthesized and evaluated.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Brevicidine, Laterocidine, and N-Terminal Analogs against ESKAPE Pathogens

| Compound | Lipid Chain | E. coli (ATCC 25922) | E. coli (MCR-1) | K. pneumoniae (ATCC 13883) | A. baumannii (ATCC 17961) | P. aeruginosa (PAO1) | S. aureus (USA300) |

| Brevicidine (1) | 4-methylhexanoyl | 4 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL | 8 µg/mL | >32 µg/mL |

| Laterocidine (2) | 6-methyloctanoyl | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | >32 µg/mL |

| C2-Lat (19) | C2 | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| C4-Lat (20) | C4 | 8 µg/mL | 8 µg/mL | 8 µg/mL | 8 µg/mL | 8 µg/mL | >32 µg/mL |

| C6-Lat (21) | C6 | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | >32 µg/mL |

| C8-Lat (22) | C8 | 2 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | 2 µg/mL | >32 µg/mL |

| C10-Lat (23) | C10 | 2 µg/mL | 2 µg/mL | 2-4 µg/mL | 2 µg/mL | 2 µg/mL | >32 µg/mL |

| C12-Lat (24) | C12 | 4 µg/mL | 4 µg/mL | 8 µg/mL | 2 µg/mL | 8 µg/mL | 32 µg/mL |

| C14-Lat (25) | C14 | 8 µg/mL | 8 µg/mL | 8 µg/mL | 2 µg/mL | 8 µg/mL | 16 µg/mL |

| C16-Lat (26) | C16 | 32 µg/mL | 32 µg/mL | >32 µg/mL | 4 µg/mL | 32 µg/mL | 32 µg/mL |

| H-Lat (18) | Unacylated | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| Colistin | C8/C9 | 0.5 µg/mL | 8 µg/mL | 0.5 µg/mL | ≤0.25 µg/mL | 4 µg/mL | >32 µg/mL |

Data sourced from Ballantine, R. D., et al. (2022).[1]

Table 2: Hemolytic Activity of Brevicidine, Laterocidine, and N-Terminal Analogs

| Compound | Lipid Chain | % Hemolysis at 64 µg/mL |

| Brevicidine (1) | 4-methylhexanoyl | <1% |

| Laterocidine (2) | 6-methyloctanoyl | <1% |

| C2-Lat (19) | C2 | <1% |

| C4-Lat (20) | C4 | <1% |

| C6-Lat (21) | C6 | <1% |

| C8-Lat (22) | C8 | <1% |

| C10-Lat (23) | C10 | 2.1% |

| C12-Lat (24) | C12 | 21.5% |

| C14-Lat (25) | C14 | 56.2% |

| C16-Lat (26) | C16 | 46.1% |

| H-Lat (18) | Unacylated | <1% |

| Colistin | C8/C9 | <0.1% |

| 0.1% Triton X-100 | N/A | 100% |

Data sourced from Ballantine, R. D., et al. (2022).[1]

Key Structure-Activity Relationship Insights

The quantitative data reveals several critical SAR insights for the brevicidine and laterocidine scaffolds:

-

N-Terminal Lipidation is Essential: The unacylated analog (H-Lat) is devoid of antibacterial activity, highlighting the absolute requirement of the lipid tail for function.[1]

-

Optimal Lipid Chain Length: For the laterocidine series, antibacterial activity is optimal for linear acyl chains of 6 to 10 carbons (C6-C10). Analog C8-Lat (22) and C10-Lat (23) exhibit potent activity, often comparable to the native laterocidine.[1]

-

Impact of Chain Length on Activity Spectrum: While shorter chains (C2-C4) lead to a significant loss of activity, longer chains (C12-C16) also result in decreased potency against most strains, with the exception of A. baumannii. This is likely due to reduced solubility of the more hydrophobic analogs in aqueous media.[1]

-

Hemolytic Activity correlates with Hydrophobicity: Hemolytic activity increases significantly with lipid chains longer than C8. Analogs with C8 chains or shorter, including the highly active C8-Lat (22) , exhibit minimal hemolysis (<1%), indicating a favorable therapeutic window.[1]

-

Macrocyclic Core Importance: While this guide focuses on N-terminal modifications, other studies have shown that linearization of the brevicidine and laterocidine scaffold can be achieved without a complete loss of activity, suggesting that while important, the macrocycle may not be absolutely essential for antibacterial action.[6][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the synthesis and evaluation of this compound and related compounds.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of brevicidine and laterocidine analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.[1][2][8]

Protocol Steps:

-

Resin Loading: The C-terminal amino acid is loaded onto a 2-chlorotrityl chloride resin.

-

Peptide Chain Elongation: The linear peptide backbone is assembled through iterative cycles of Fmoc-deprotection using a solution of piperidine in dimethylformamide (DMF), followed by coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU in the presence of a base like DIPEA.

-

N-Terminal Acylation: Following the assembly of the peptide chain, the N-terminal amine is acylated with the desired fatty acid (e.g., octanoic acid for C8-Lat).

-

Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude lipopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Steps:

-

Serial Dilution: Two-fold serial dilutions of the lipopeptide analogs are prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Bacterial Inoculum: A standardized bacterial inoculum is prepared and added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity of the lipopeptide analogs against mammalian red blood cells is assessed to determine their cytotoxicity.

Protocol Steps:

-

Red Blood Cell Preparation: A suspension of washed sheep or human red blood cells is prepared in phosphate-buffered saline (PBS).

-

Incubation: The lipopeptide analogs at various concentrations are incubated with the red blood cell suspension for a defined period (e.g., 1 hour) at 37°C.

-

Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

-

Absorbance Measurement: The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance at 540 nm.

-

Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 0.1% Triton X-100) which causes 100% lysis, and a negative control (PBS) which causes 0% lysis.

Signaling Pathways and Mechanism of Action

The precise intracellular signaling pathways affected by brevicidine and its analogs are still under investigation. However, their mechanism of action is believed to be similar to that of other cationic lipopeptides like polymyxins, which involves targeting the outer membrane of Gram-negative bacteria.

The proposed mechanism involves an initial electrostatic interaction between the positively charged amino acids of the lipopeptide and the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer of the outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to disruption and permeabilization of the outer membrane. This allows the lipopeptide to access and subsequently disrupt the inner membrane, leading to leakage of essential cellular contents and ultimately, bacterial cell death.

Conclusion

The structure-activity relationship studies of brevicidine and laterocidine analogs have provided crucial insights into the design of novel lipopeptide antibiotics. This compound (C8-Lat) stands out as a potent antibacterial agent with a favorable safety profile, characterized by strong activity against clinically relevant Gram-negative pathogens and low hemolytic activity. The key takeaways from the SAR studies are the critical role of the N-terminal lipid moiety and the optimization of its chain length to balance antibacterial efficacy and cytotoxicity. Future research will likely focus on further refining the structure of these lipopeptides to enhance their pharmacological properties and to fully elucidate their molecular mechanism of action.

References

- 1. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Linearization of the Brevicidine and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide: C8-Laterocidine Analog 22, a Brevicidine-Related Lipopeptide, and its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a specific brevicidine-related analog, C8-Laterocidine (designated as analog 22 in key literature), with a focus on its activity against Gram-positive bacteria. Brevicidine and its sister compound, laterocidine, are a class of non-ribosomally produced cyclic lipopeptides that have garnered significant interest for their potent antimicrobial properties. While primarily known for their efficacy against multi-drug resistant Gram-negative pathogens, certain analogs have demonstrated notable activity against Gram-positive bacteria, expanding their potential therapeutic applications.

Quantitative Data Presentation

The antimicrobial efficacy of C8-Laterocidine analog 22 and its corresponding brevicidine analog, C8-Brevicidine, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize these findings against a panel of ESKAPE pathogens, including the Gram-positive bacterium Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of C8-Laterocidine Analog 22 Against a Panel of ESKAPE Pathogens

| Compound | Lipid Chain Length | E. coli ATCC 25922 (μg/mL) | K. pneumoniae ATCC 13883 (μg/mL) | A. baumannii ATCC 17961 (μg/mL) | P. aeruginosa PAO1 (μg/mL) | S. aureus USA300 (μg/mL) |

| C8-Laterocidine (22) | C8 | 2 | 4 | 2 | >32 | 4 |

Data sourced from "Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine."

Table 2: Minimum Inhibitory Concentration (MIC) of C8-Brevicidine Analog Against a Panel of ESKAPE Pathogens

| Compound | Lipid Chain Length | E. coli ATCC 25922 (μg/mL) | K. pneumoniae ATCC 13883 (μg/mL) | A. baumannii ATCC 17961 (μg/mL) | P. aeruginosa PAO1 (μg/mL) | S. aureus USA300 (μg/mL) |

| C8-Brevicidine | C8 | 4 | 8 | 4 | >32 | 8 |

Data sourced from "Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine."

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of C8-Laterocidine analog 22 and related compounds.

Synthesis of C8-Lipopeptide Analogs

The synthesis of C8-Laterocidine and C8-Brevicidine analogs is achieved through on-resin solid-phase peptide synthesis (SPPS).[1][2] A general workflow for this process is outlined below:

-

Resin Loading: The initial amino acid is loaded onto a 2-chlorotrityl (CT) chloride resin.[1]

-

Peptide Chain Elongation: The peptide chain is extended using standard Fmoc-SPPS chemistry.[1]

-

Lipidation: An octanoyl (C8) fatty acid is coupled to the N-terminus of the peptide.

-

Cyclization (for cyclic analogs): For the natural cyclic structures of brevicidine and laterocidine, on-resin cyclization is performed.[1]

-

Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin and all protecting groups are removed.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for the solid-phase synthesis of C8-lipopeptide analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.[1][3] This is a standardized in vitro technique to assess the antimicrobial susceptibility of bacteria to a given agent.

-

Bacterial Culture Preparation: A fresh culture of the test bacterium (e.g., S. aureus) is grown to the logarithmic phase in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[4][5]

-

Serial Dilution of the Compound: The C8-lipopeptide analog is serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.[4]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.[4]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the bacteria.[6]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Mechanism of Action Against Gram-Positive Bacteria

While the primary mechanism of action for brevicidine and laterocidine has been extensively studied in Gram-negative bacteria, involving interaction with lipopolysaccharide (LPS) and disruption of the proton motive force, the mechanism against Gram-positive bacteria is less defined for the C8 analogs specifically. However, studies on the related analog, BrevicidineB, which also exhibits activity against Gram-positive pathogens, suggest a direct interaction with the bacterial cell membrane.

The proposed mechanism for these lipopeptides against Gram-positive bacteria involves the following steps:

-

Electrostatic Interaction: The cationic nature of the peptide facilitates an initial electrostatic attraction to the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and phospholipids.

-

Hydrophobic Interaction: The C8 lipid tail of the analog inserts into the hydrophobic core of the cytoplasmic membrane.

-

Membrane Disruption: This insertion disrupts the integrity of the bacterial membrane, leading to the formation of pores or channels. This results in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

Caption: Proposed mechanism of C8-lipopeptide analogs against Gram-positive bacteria.

References

- 1. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity [frontiersin.org]

Brevicidine Analog 22: A Technical Guide to a New Frontier in Combating Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. In the face of diminishing antibiotic efficacy, novel therapeutic agents are urgently needed. Brevicidine, a cyclic lipopeptide, and its analogs have emerged as a promising class of antibiotics with potent and selective activity against these challenging pathogens. This technical guide provides an in-depth overview of a key linearized analog, referred to herein as Brevicidine Analog 22 (a C-terminal amidated linear brevicidine), summarizing its antibacterial efficacy, detailing the experimental protocols for its evaluation, and visualizing its mechanism of action and development workflow.

Quantitative Efficacy of Brevicidine Analogs

The antibacterial activity of Brevicidine and its linear analogs has been rigorously evaluated against a panel of clinically significant Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentrations (MICs) in μg/mL, demonstrates the potent activity of these compounds, including against colistin-resistant strains.

| Compound/Analog | E. coli ATCC 25922 | E. coli (MCR-1) | K. pneumoniae ATCC 13883 | A. baumannii ATCC 17961 | P. aeruginosa PAO1 |

| Brevicidine (Natural) | 2 | 2 | 2 | 4 | 8 |

| Linear Brevicidine (LB-OH) | 8 | 8 | 8 | 16 | 32 |

| This compound (LB-NH2) | 4 | 4 | 4 | 8 | 16 |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Brevicidine and its linear analogs against Gram-negative pathogens. Data compiled from multiple sources.[1][2]

An alanine scan of the linear brevicidamide has also been performed to identify residues crucial for its antibacterial activity. The results highlight the importance of aromatic and basic amino acids within the central scaffold of the molecule.[2]

| Alanine Substitution Position | Fold-Increase in MIC against E. coli ATCC 25922 |

| Ornithine (multiple positions) | >16 |

| Aromatic Residues (e.g., Tyr, Trp) | 4 - >16 |

| Other Residues | 1 - 8 |

Table 2: Impact of Alanine Scanning on the Antibacterial Activity of Linear Brevicidamide.[2]

Mechanism of Action Against Gram-Negative Bacteria

Brevicidine and its analogs exert their bactericidal effect through a multi-step process that targets the bacterial membranes, leading to a collapse of essential cellular functions.[3][4][5][6] The proposed mechanism involves an initial interaction with the lipopolysaccharide (LPS) of the outer membrane, followed by targeting of phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane.[3][5][6] This disruption leads to the dissipation of the proton motive force, a critical component of bacterial energy metabolism.[3][4] The cascade of subsequent events includes the inhibition of ATP synthesis, disruption of the electron transport chain, accumulation of reactive oxygen species (ROS), and ultimately, cell death.[3][5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Linearization of the Brevicidine and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. BrevicidineB, a New Member of the Brevicidine Family, Displays an Extended Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide Brevicidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of a Brevicidine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine is a non-ribosomally produced cyclic lipopeptide antibiotic with potent and selective activity against Gram-negative bacteria, including multidrug-resistant strains such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2] Its unique mode of action involves binding to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane disruption.[3] The chemical synthesis of brevicidine and its analogs is a key area of research for developing new antimicrobial agents to combat antibiotic resistance.[2][4] This document provides a detailed protocol for the synthesis of a representative N-terminal modified brevicidine analog, based on established solid-phase peptide synthesis (SPPS) methodologies.[5][6]

Data Presentation

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of synthetic brevicidine and some of its analogs against various bacterial strains. This data is crucial for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this class of compounds.

| Compound | Organism | MIC (μg/mL) | Reference |

| Brevicidine | E. coli | 4 - 8 | [4] |

| Brevicidine | P. aeruginosa | 4 - 8 | [4] |

| Brevicidine | K. pneumoniae | 4 - 8 | [4] |

| Brevicidine B | E. coli | 2 - 4 | [7] |

| Brevicidine B | S. aureus | 2 - 8 | [7] |

| C8-Laterocidine (Analog) | E. coli | 4 | [5] |

| C10-Laterocidine (Analog) | E. coli | 2 | [5] |

| C12-Laterocidine (Analog) | E. coli | 4 | [5] |

Experimental Protocols

This section details the protocol for the solid-phase synthesis of a brevicidine analog with a modified N-terminal lipid chain. The synthesis involves the sequential addition of amino acids to a solid support resin, followed by on-resin cyclization, N-terminal modification, cleavage from the resin, and purification.[5][6]

Materials:

-

2-Chlorotrityl (CT) chloride resin

-

Fmoc-protected amino acids (including Fmoc-Ser-OAllyl)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Deprotection reagent (20% piperidine in DMF)

-

Solvents (DMF, DCM, NMP)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Purification system (e.g., preparative RP-HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Protocol:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Load the first amino acid, Fmoc-Ser-OAllyl, onto the resin via its side chain.

-

Peptide Chain Elongation: Perform standard Fmoc-SPPS to assemble the linear peptide chain. This involves iterative cycles of:

-

Fmoc deprotection using 20% piperidine in DMF.

-

Washing with DMF.

-

Coupling of the next Fmoc-protected amino acid using a suitable coupling reagent.

-

Washing with DMF.

-

-

Allyl Deprotection: Once the desired linear peptide is assembled, deprotect the allyl ester of the C-terminal serine using a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., phenylsilane) in DCM/DMF.

-

On-Resin Macrolactonization: Perform an on-resin modified Yamaguchi esterification to form the macrocyclic lactone.

-

N-Terminal Elongation and Modification: Continue Fmoc-SPPS to add the remaining amino acids to the N-terminus. After the final Fmoc deprotection, couple the desired fatty acid (e.g., octanoic acid for a C8 analog) to the N-terminal amino group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using analytical LC-MS and NMR spectroscopy.

Visualizations

Diagram 1: Brevicidine Synthesis Workflow

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of a brevicidine analog.

Diagram 2: Proposed Mechanism of Action of Brevicidine

Caption: A simplified diagram showing the proposed mechanism of action of brevicidine against Gram-negative bacteria.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00281G [pubs.rsc.org]

- 6. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00143H [pubs.rsc.org]

- 7. Frontiers | BrevicidineB, a New Member of the Brevicidine Family, Displays an Extended Target Specificity [frontiersin.org]

Application Notes and Protocols for the Purification of Brevicidine Analog 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine analog 22 is a synthetic lipopeptide derived from the natural antimicrobial peptide Brevicidine. Like its parent compound, this analog exhibits potent antimicrobial activity, particularly against Gram-negative bacteria. It is synthesized via solid-phase peptide synthesis (SPPS), a method that, while efficient, yields a crude product containing various impurities. These impurities can include deletion sequences, truncated peptides, incompletely deprotected products, and other side-reaction products that may interfere with biological assays and preclinical studies.[1][2][3][4][5] Therefore, a robust purification strategy is paramount to obtaining a highly pure and active final product.

This document provides detailed application notes and protocols for the purification of this compound from the crude synthetic mixture. The primary purification technique described is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the industry standard for peptide purification due to its high resolving power.[6][7][8] The protocol also includes preliminary sample preparation and post-purification processing steps.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

| Property | Value |

| Molecular Formula | C₇₈H₁₁₈N₁₈O₁₇ |

| Molecular Weight | 1579.9 g/mol |

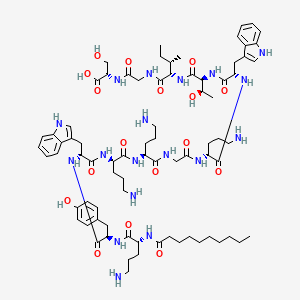

| Structure | N-decanoyl-D-ornithyl-D-tyrosyl-D-tryptophyl-D-ornithyl-L-ornithyl-glycyl-D-ornithyl-L-tryptophyl-L-threonyl-L-isoleucyl-glycyl-L-serine |

Source: PubChem CID 171391761

The presence of a decanoyl lipid tail imparts significant hydrophobicity to the molecule, making RP-HPLC an ideal purification method.

Purification Workflow

The overall purification workflow for this compound is a multi-step process designed to systematically remove impurities and isolate the target peptide.

Experimental Protocols

Crude Peptide Preparation

Following synthesis and cleavage from the resin, the crude peptide must be prepared for purification.

Protocol:

-

Precipitation: Precipitate the cleaved peptide by adding the cleavage cocktail to ice-cold diethyl ether.

-

Centrifugation: Pellet the precipitated peptide by centrifugation.

-

Washing: Wash the pellet multiple times with cold diethyl ether to remove organic scavengers and residual cleavage reagents.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

-

Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or dimethyl sulfoxide (DMSO). The choice of solvent will depend on the solubility of the crude peptide.

-

Filtration: Filter the dissolved crude peptide solution through a 0.45 µm filter to remove any particulate matter before loading onto the HPLC column.

Preparative RP-HPLC Purification

This is the primary purification step to separate this compound from synthesis-related impurities.

Protocol:

-

Column: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Flow Rate: A typical flow rate for a column of this dimension is 10-20 mL/min.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

Gradient: The following is a representative gradient. This may need to be optimized based on the specific impurity profile of the crude product.

-

0-5 min: 20% B (isocratic)

-

5-45 min: 20% to 60% B (linear gradient)

-

45-50 min: 60% to 100% B (linear gradient)

-

50-55 min: 100% B (isocratic, column wash)

-

55-60 min: 100% to 20% B (linear gradient, re-equilibration)

-

-

Injection and Fraction Collection: Inject the filtered crude peptide solution onto the equilibrated column. Collect fractions of 5-10 mL throughout the gradient elution, paying close attention to the peaks on the chromatogram.

Fraction Analysis and Pooling

Each collected fraction must be analyzed to identify those containing the pure product.

Protocol:

-

Analytical RP-HPLC: Analyze a small aliquot of each collected fraction using a rapid analytical RP-HPLC method to determine the purity of the peptide in that fraction.

-

Mass Spectrometry: Confirm the identity of the peptide in the pure fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches that of this compound.

-

Pooling: Combine the fractions that contain the target peptide at the desired purity level (typically >95%).

Lyophilization

The final step is to remove the HPLC solvents and obtain the purified peptide as a stable, dry powder.

Protocol:

-

Freezing: Freeze the pooled pure fractions in a lyophilizer-compatible flask at a temperature of -80°C until completely solid. To maximize the surface area, the flask can be rotated during freezing to create a thin shell.

-

Lyophilization: Place the frozen sample on a lyophilizer and apply a high vacuum. The water and acetonitrile will sublime, leaving the purified peptide as a white, fluffy powder.

-

Final Product: Once the lyophilization is complete, the vial is sealed under vacuum or backfilled with an inert gas like nitrogen or argon before sealing to prevent moisture uptake and degradation.

Data Presentation

The following table presents representative quantitative data for the purification of a 100 mg batch of crude this compound. Actual results may vary depending on the efficiency of the synthesis and the precise purification conditions.

| Purification Stage | Starting Mass (mg) | Purity (%) | Recovered Mass (mg) | Step Yield (%) | Overall Yield (%) |

| Crude Peptide | 100 | ~60 | 100 | - | 100 |

| After Preparative RP-HPLC | 100 | >95 | 25 | 25 | 25 |

Note: Yields after preparative HPLC for synthetic peptides can range from 5-27%.[1]

Quality Control of Purified this compound

The final purified product should be subjected to rigorous quality control to ensure its suitability for downstream applications.

| Analysis | Method | Specification |

| Purity | Analytical RP-HPLC | ≥ 95% |

| Identity | Mass Spectrometry | Measured mass corresponds to the theoretical mass ± 1 Da |

| Quantity | Amino Acid Analysis or UV-Vis Spectroscopy | Report as mg or µmol |

Conclusion

The purification of this compound is a critical step in its production for research and development purposes. The protocols outlined in this document provide a comprehensive guide to achieving a high-purity product. Adherence to these methods, with appropriate optimization for specific laboratory conditions, will ensure the reliable and reproducible purification of this promising antimicrobial peptide.

References

- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Linearization of the Brevicidine and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. pharmtech.com [pharmtech.com]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Brevicidine Analog 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine, a cyclic lipopeptide antibiotic, has demonstrated potent and selective antimicrobial activity, particularly against Gram-negative bacteria.[1][2] Its analogs are of significant interest in the development of new therapeutics to combat antimicrobial resistance. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Brevicidine analog 22, a critical parameter for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

The protocol described herein is a modified broth microdilution method specifically adapted for cationic antimicrobial peptides to minimize non-specific binding and ensure accurate and reproducible results.[4][5][6]

Mechanism of Action of Brevicidine

Brevicidine exerts its bactericidal effect through a multi-step process that ultimately leads to cell death. It initially interacts with lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and subsequently targets phosphatidylglycerol and cardiolipin in the inner membrane.[2][7] This interaction dissipates the proton motive force across the bacterial membrane, leading to a cascade of detrimental effects, including inhibition of ATP synthesis, accumulation of reactive oxygen species (ROS), and inhibition of protein synthesis.[1][2]

Experimental Protocol: MIC Assay

This protocol is based on the broth microdilution method recommended for cationic antimicrobial peptides.[4][5] Adherence to the specified materials is crucial to prevent the peptide from binding to surfaces, which can lead to inaccurate MIC values.[4][5]

Materials:

-

This compound (quantified by amino acid analysis)

-

Sterile 96-well polypropylene microtiter plates (non-treated)[4]

-

Sterile polypropylene microcentrifuge tubes[4]

-

Mueller-Hinton Agar (MHA)

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA)[4][6]

-

Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

-

Sterile, deionized water

-

Spectrophotometer or microplate reader

Procedure:

1. Preparation of Bacterial Inoculum:

- From a fresh MHA plate, select a few colonies of the test bacterium and inoculate into a tube containing 3-5 mL of MHB.

- Incubate the culture overnight at 37°C with shaking.

- On the day of the assay, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density at 600 nm (OD600) to a predetermined value (e.g., 0.08-0.1 for many bacterial species).

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in sterile deionized water at a concentration 10 times the highest concentration to be tested.

- In polypropylene microcentrifuge tubes, perform a series of two-fold serial dilutions of the stock solution using 0.01% acetic acid containing 0.2% BSA as the diluent.[4][6] This will create a range of peptide concentrations.

3. Microplate Assay:

- Use a sterile 96-well polypropylene plate.

- Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11.

- Add 50 µL of the serially diluted this compound solutions to the corresponding wells in columns 1 through 10, resulting in a final volume of 100 µL per well. This will further dilute the peptide and bacteria by a factor of two.

- Column 11 will serve as the positive control (bacteria with no peptide).

- Column 12 will serve as the negative control (MHB only, no bacteria or peptide) to check for contamination and to be used as a blank for plate reader measurements.

4. Incubation and MIC Determination:

- Cover the plate and incubate at 37°C for 18-24 hours.

- After incubation, determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth (i.e., the well appears clear).

- Alternatively, the OD600 of each well can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in growth compared to the positive control. Some studies define the MIC as the concentration that reduces growth by more than 50%.[4]

Data Presentation

The MIC values for this compound against a panel of clinically relevant bacteria are summarized in the table below. Values are presented as a range from three independent experiments.

| Bacterial Strain | Gram Stain | MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | Negative | 2 - 4 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 4 - 8 |

| Klebsiella pneumoniae ATCC 13883 | Negative | 2 - 4 |

| Acinetobacter baumannii ATCC 19606 | Negative | 8 - 16 |

| Staphylococcus aureus ATCC 29213 | Positive | 16 - 32 |

| Enterococcus faecalis ATCC 29212 | Positive | > 64 |

Note: The data presented in this table is representative and may not reflect the actual MIC values for this compound, as this specific analog's data is not publicly available. The values are based on published MIC ranges for Brevicidine and its other analogs against similar organisms.[7][9][10]

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the MIC of this compound. By utilizing materials that minimize peptide binding and following a standardized procedure, researchers can obtain reliable and comparable data on the antimicrobial potency of this and other cationic peptides. Accurate MIC determination is a fundamental step in the preclinical evaluation of novel antimicrobial agents and is essential for guiding further drug development efforts.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide Brevicidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. biorxiv.org [biorxiv.org]

- 10. BrevicidineB, a New Member of the Brevicidine Family, Displays an Extended Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Brevicidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine is a potent cyclic lipopeptide antibiotic with selective activity against Gram-negative pathogens, including multidrug-resistant strains. Its unique mechanism of action, which involves the disruption of the proton motive force of the bacterial cell membrane, makes it a promising candidate for further drug development. These application notes provide detailed protocols for the antimicrobial susceptibility testing of brevicidine and its analogs, such as the conceptual "Analog 22," to evaluate their efficacy and spectrum of activity. The methodologies described herein are based on established antimicrobial susceptibility testing standards and findings from recent research on brevicidine.

Brevicidine and its analogs have demonstrated potent bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. Notably, these lipopeptides have shown efficacy against polymyxin-resistant isolates, highlighting their potential to address critical unmet medical needs. Furthermore, studies have indicated that brevicidine exhibits low toxicity to mammalian cells and a low propensity for inducing resistance.

This document outlines the necessary procedures to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of brevicidine analogs, providing a framework for assessing their potential as novel antimicrobial agents.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of Brevicidine and its Analogs (MIC in µg/mL)

| Organism | Brevicidine | Laterocidine | Dap9-Lat (Analog) | Colistin |

| E. coli ATCC 25922 | 1-2 | 1 | 1.0 | 0.25-0.5 |

| E. coli ATCC 25922 MCR-1 | 2 | 2 | ND | 2-4 |

| K. pneumoniae | ND | ND | ND | ND |

| A. baumannii | ND | ND | ND | ND |

| P. aeruginosa | ND | ND | ND | ND |

| S. aureus | >32 | >32 | ND | ND |

Data compiled from multiple sources. "ND" indicates that data was not available in the searched articles.

Table 2: Cytotoxicity and Hemolytic Activity of Brevicidine and its Analogs

| Compound | Hemolytic Activity (at 64 mg/L) | Cytotoxicity (HepG2 cells at 64 mg/L) |

| Brevicidine | Low | Low |

| Brevicidine B | Low | Low |

Source: Li et al., 2021.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of brevicidine analogs against both Gram-negative and Gram-positive bacteria.

Materials:

-

Brevicidine analog 22 (stock solution prepared in an appropriate solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Perform a serial two-fold dilution of the brevicidine analog stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.125 µg/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the drug dilution, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria in CAMHB without the drug) and a negative control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the brevicidine analog that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of the brevicidine analog that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth or only a few colonies on the agar plate.

-

Visualizations

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Proposed Mechanism of Action of Brevicidine.

Application Notes and Protocols: Brevicidine Analog 22 Biofilm Disruption Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the biofilm disruption capabilities of Brevicidine Analog 22, a promising antimicrobial lipopeptide. The methodologies are based on established assays for its parent compound, Brevicidine, which has demonstrated potent activity against biofilms formed by Gram-negative pathogens.

Brevicidine and its analogs represent a novel class of antibiotics with a unique mechanism of action, making them critical candidates in the fight against antimicrobial resistance. Their ability to disrupt the protective biofilm matrix of bacteria is a key therapeutic attribute.

Mechanism of Action of Brevicidine

Brevicidine exerts its bactericidal and anti-biofilm effects through a multi-step process. It initially interacts with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1][2][3] Subsequently, it targets phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane.[1][2][3] This interaction leads to the dissipation of the proton motive force, causing metabolic disruption, inhibition of ATP synthesis, and ultimately, cell death.[1][4][5]